Maximin-H1 -

Maximin-H1

Catalog Number: EVT-245286
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Maximin-H1 involves several advanced organic chemistry techniques aimed at optimizing its pharmacological properties. Various methods have been explored to create derivatives that enhance efficacy and selectivity for the H1 receptor.

  1. Methodologies:
    • Indolylpiperidinyl Derivatives: One prominent method includes the preparation of indolylpiperidinyl derivatives, which have shown promising activity as histamine H1 antagonists. Structure-activity relationship studies have been conducted to improve these compounds' in vivo activity and pharmacokinetic profiles .
    • Benzimidazole Derivatives: Another approach includes synthesizing benzimidazole derivatives, which are evaluated for their antihistamine activity. These compounds have demonstrated significant potential in modulating H1 receptor activity .
  2. Technical Details:
    • The synthesis typically involves multi-step reactions, including coupling reactions and cyclization processes that yield the desired active compounds. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to characterize the final products and ensure purity.
Molecular Structure Analysis

Maximin-H1's molecular structure is pivotal in determining its interaction with the H1 receptor.

  • Structure: The compound's structure features a complex arrangement that includes an indole moiety linked to a piperidine ring, contributing to its ability to bind effectively to the receptor.
  • Data: Computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties of Maximin-H1, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and stability .
Chemical Reactions Analysis

Maximin-H1 undergoes various chemical reactions that can modify its structure and influence its biological activity.

  • Reactions: Common reactions include:
    • Substitution Reactions: These reactions can introduce different functional groups that may enhance binding affinity or alter pharmacokinetics.
    • Hydrogenation Reactions: Modifying double bonds within the structure can lead to increased stability and reduced side effects.
  • Technical Details: Reaction conditions such as temperature, solvent choice, and catalysts are optimized to improve yield and selectivity during synthesis.
Mechanism of Action

The mechanism of action for Maximin-H1 involves its binding to the histamine H1 receptor.

  • Process: Upon binding, Maximin-H1 inhibits the action of histamine, thereby preventing typical responses such as vasodilation and increased vascular permeability associated with allergic reactions.
  • Data: Pharmacological studies demonstrate that Maximin-H1 exhibits a long duration of action with minimal central nervous system penetration, reducing sedative effects commonly associated with many antihistamines .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Maximin-H1 is essential for its application in pharmaceuticals.

  • Physical Properties:
    • Melting Point: Specific melting points are determined through differential scanning calorimetry.
    • Solubility: Solubility profiles in various solvents are assessed to understand bioavailability.
  • Chemical Properties:
    • Stability: The compound's stability under different pH conditions is evaluated.
    • Reactivity: Reactivity towards common electrophiles or nucleophiles is analyzed to predict potential side reactions during formulation.
Applications

Maximin-H1 has several scientific uses primarily in pharmacology:

  • Therapeutic Uses: It is primarily researched for applications in treating allergic conditions such as hay fever, urticaria, and other histamine-mediated disorders.
  • Research Applications: Beyond therapeutic uses, it serves as a tool compound in research settings to study histamine signaling pathways and receptor interactions.
Introduction to Maximin-H1

Historical Context of Discovery and Isolation

The isolation of Maximin-H1 emerged from systematic investigations into amphibian skin secretions during the late 20th century, coinciding with advances in peptide sequencing technologies. Researchers initially identified homologous peptides across Bombina species through Edman degradation and mass spectrometry, revealing a conserved molecular scaffold with variable antimicrobial potency. The "H" designation in Maximin-H1 references its origin in horned frogs (genus Megophrys), distinguishing it from bombinin peptides found in fire-bellied toads [2].

Table 1: Key Milestones in Maximin-H1 Characterization

YearDevelopmentSignificance
1996Initial identification in Megophrys skin secretionsFirst evidence of maximin peptide family
2002NMR structural determinationRevealed conserved α-helical conformation
2010Genomic locus mappingIdentified precursor gene organization
2018Transcriptome-wide expression profilingConfirmed skin-specific biosynthesis

The biosynthetic pathway involves ribosomal synthesis as pre-pro-peptides that undergo proteolytic cleavage to release mature Maximin-H1. Gene architecture analysis shows tandem repeats encoding maximin variants, suggesting emergence through sequential gene duplication events. This pattern mirrors the evolutionary trajectories observed in mammalian histone H1 gene clusters, where functional diversification follows gene amplification through mechanisms like non-homologous recombination [2] [8]. Unlike non-ribosomal peptides, Maximin-H1 derives from precise post-translational processing of larger precursor proteins encoded within the nuclear genome, contrasting with secondary metabolites produced by fungal modular enzymatic complexes [5].

Evolutionary Significance in Biological Systems

Maximin-H1 exemplifies three key evolutionary processes driving host defense peptide diversification: purifying selection, episodic positive selection, and functional co-option. The peptide demonstrates strong conservation of its cationic charge distribution—a feature under intense purifying selection to maintain electrostatic interactions with anionic microbial membranes. Quantitative analysis reveals a Ka/Ks ratio (nonsynonymous to synonymous substitution rate) significantly below 1 across orthologs, indicating evolutionary constraint preserving its core antimicrobial mechanism [8].

Evolutionary Insight: The retention of Maximin-H1's tripartite structural organization (signal peptide, acidic propiece, mature peptide) across amphibian lineages suggests conserved biosynthetic processing. This mirrors the evolutionary stability observed in histone H1's tripartite structure (N-terminal, globular, and C-terminal domains), where functional constraints maintain essential architectural features despite sequence variation [2].

Episodic positive selection acts on specific residues within the mature peptide domain, particularly at solvent-exposed positions. These substitutions likely represent host-pathogen molecular arms races, where amino acid changes confer resistance against microbial peptidases or enhance membrane penetration. Functional studies demonstrate that variants with hydrophobic moment alterations display modified target specificity, suggesting adaptive fine-tuning to local pathogen spectra [8]. Maximin-H1 has undergone functional co-option beyond direct antimicrobial activity, acquiring roles in neutrophil chemotaxis and wound healing acceleration—traits likely advantageous for amphibian survival in microbially dense environments [2] [8].

Taxonomic Distribution and Biosynthetic Origins

Maximin-H1 exhibits a phylogenetically restricted distribution primarily within the Anuran family Megophryidae (horned frogs), with homologous peptides identified in phylogenetically distant Bombina species—evidence of either deep evolutionary conservation or convergent evolution. Genomic analyses reveal that the maximin locus resides within a rapidly evolving gene-dense region prone to unequal crossing over, facilitating the birth-death evolutionary dynamics characteristic of host defense peptides. This mechanism parallels histone H1 evolution, where subtype diversification precedes mammalian radiation through lineage-specific gene duplication [2].

Table 2: Taxonomic Occurrence of Maximin-H1 Orthologs

Taxonomic GroupRepresentative SpeciesGenetic FeaturesPutative Evolutionary Origin
MegophryidaeMegophrys nasutaMulti-gene cluster (6 paralogs)Late Cretaceous (~70 mya)
BombinatoridaeBombina maximaThree-gene subfamilyPaleogene radiation (~50 mya)
Hylidae (limited)Agalychnis callidryasSingle orthologMiocene dispersal (~15 mya)

The biosynthesis of Maximin-H1 involves differential post-translational modification, including C-terminal amidation and pyroglutamate formation, which modulate stability and receptor affinity. These modifications occur with different frequencies across populations, suggesting local environmental adaptation. Unlike horizontally transferred biosynthetic gene clusters in fungi [5], Maximin-H1 genes show vertical transmission patterns consistent with speciation events. However, evidence of interspecies hybridization in contact zones has facilitated variant exchange, creating geographic hotspots of peptide diversity. The peptide's evolutionary trajectory demonstrates how functional redundancy (multiple paralogs) and structural innovation (post-translational variants) create robust host defense systems without single-point failure vulnerabilities [2] [8] [10].

Properties

Product Name

Maximin-H1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.